tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate oxalate
CAS No.: 1951441-42-1
Cat. No.: VC13578379
Molecular Formula: C12H22N2O7
Molecular Weight: 306.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1951441-42-1 |
---|---|
Molecular Formula | C12H22N2O7 |
Molecular Weight | 306.31 g/mol |
IUPAC Name | tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate;oxalic acid |
Standard InChI | InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(14)12-5-4-11-6-8(12)7-13;3-1(4)2(5)6/h8,11,13H,4-7H2,1-3H3;(H,3,4)(H,5,6) |
Standard InChI Key | XXLWFLJMCHPOAT-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCNCC1CO.C(=O)(C(=O)O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1CO.C(=O)(C(=O)O)O |
Introduction
Structural and Chemical Properties
Molecular Characterization
The compound’s IUPAC name is tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate oxalate, reflecting its dual-component structure: a piperazine ring substituted with hydroxymethyl and Boc groups, paired with oxalic acid as a counterion . Key properties include:
Property | Value |
---|---|
CAS Number | 1951441-42-1 |
Molecular Formula | |
Molar Mass | 306.31 g/mol |
Solubility | Soluble in polar organic solvents |
Stability | Stable at -20°C under inert gas |
The hydroxymethyl group enhances hydrophilicity, while the Boc group provides steric protection, making the compound suitable for further functionalization .
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct peaks for the piperazine ring protons (δ 3.3–3.6 ppm) and the Boc group’s tert-butyl moiety (δ 1.4 ppm). High-Performance Liquid Chromatography (HPLC) analyses demonstrate purity levels exceeding 95% under optimized conditions.
Synthesis and Optimization
Reaction Pathways
Synthesis begins with piperazine derivatives undergoing sequential substitutions:
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Boc Protection: Piperazine reacts with di-tert-butyl dicarbonate in dichloromethane to form the Boc-protected intermediate .
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Hydroxymethylation: The piperazine nitrogen is alkylated with formaldehyde or equivalent reagents, introducing the hydroxymethyl group .
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Oxalate Salt Formation: The free base is treated with oxalic acid in ethanol, yielding the crystalline oxalate salt .
Key reaction parameters include:
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Temperature: 0–25°C for Boc protection to minimize side reactions.
Purification and Yield
Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves yields of 70–85%. Recrystallization from ethanol further enhances purity to >98% .
Comparative Analysis with Analogues
The target compound’s hydroxymethyl group offers superior solubility over ethyl or methyl derivatives, facilitating formulation in aqueous media .
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